Enhanced In Vivo Tumor-to-Background Contrast in Pretargeted PET Imaging: PEG10 vs. PEG5
In a comparative study of pretargeted immunoPET radioligands, the PEG10-containing construct ([64Cu]Cu-SarAr-PEG10-Tz) demonstrated superior performance over the PEG5 analogue ([64Cu]Cu-SarAr-PEG5-Tz). Specifically, the PEG10 variant yielded the highest tumor-to-tissue activity concentration ratios among the three tested constructs (SarAr-Tz, SarAr-PEG5-Tz, SarAr-PEG10-Tz), indicating improved tumor uptake and reduced background signal [1].
| Evidence Dimension | Tumor-to-tissue activity concentration ratio |
|---|---|
| Target Compound Data | [64Cu]Cu-SarAr-PEG10-Tz demonstrated the highest tumor-to-background contrast among the tested compounds. |
| Comparator Or Baseline | [64Cu]Cu-SarAr-PEG5-Tz and [64Cu]Cu-SarAr-Tz |
| Quantified Difference | PEG10 construct outperformed PEG5 and non-PEGylated constructs; quantitative ratio values not provided in the abstract but reported as 'the best'. |
| Conditions | Murine model of colorectal cancer (SW1222 xenograft); pretargeted immunoPET with huA33-TCO antibody. |
Why This Matters
This evidence directly supports the selection of a PEG10 linker for applications where maximizing tumor-to-background signal is critical, such as in diagnostic imaging or targeted radiotherapeutics.
- [1] Cornejo MA, et al. Pharmacokinetic Optimization of Radiocopper-Based Theranostic Pretargeting. Mol Pharm. 2026 Mar 2. View Source
